Pyrrolidine-3-carbonitrile hydrochloride
Description
A Key Synthetic Precursor
Pyrrolidine-3-carbonitrile (B51249) hydrochloride is widely recognized as a crucial intermediate in the synthesis of a diverse array of chemical compounds. chemimpex.com Its value lies in its bifunctional nature, allowing for sequential or concurrent modifications of both the pyrrolidine (B122466) ring and the nitrile moiety. This dual reactivity enables chemists to introduce a variety of substituents and functional groups, thereby accessing a broad chemical space. nbinno.comnih.gov
In pharmaceutical research, this compound serves as a foundational element for the development of novel therapeutic agents. chemimpex.comontosight.ai It is particularly instrumental in the synthesis of drugs targeting neurological disorders. chemimpex.com The stability and well-defined reactivity of pyrrolidine-3-carbonitrile hydrochloride facilitate efficient and predictable reactions, making it a preferred choice in multi-step synthetic sequences. chemimpex.com
Table 1: Physicochemical Properties of Pyrrolidine-3-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 10603-53-9 |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Appearance | White solid |
Note: Data for the free base form. chemimpex.comscbt.com
The Synergy of the Pyrrolidine Ring and Nitrile Functionality
The chemical utility of this compound is a direct consequence of the interplay between its two core components: the pyrrolidine ring system and the nitrile functional group. chemimpex.com
The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other nitrogen-containing heterocycles. This reactivity allows for the introduction of a wide range of functionalities, expanding the synthetic possibilities. rsc.orgresearchgate.net In the context of drug design, the nitrile group can act as a hydrogen bond acceptor or be incorporated into pharmacophores that are essential for biological activity. acs.org For instance, it has been utilized in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes. beilstein-journals.org
The combination of the pyrrolidine scaffold with the nitrile functionality in a single molecule provides a powerful tool for chemists. chemimpex.comnbinno.com It allows for the creation of diverse molecular architectures with tailored properties, making this compound a highly sought-after precursor in both academic and industrial research. chemimpex.comchemrxiv.orgekb.eg
Table 2: Notable Drugs Containing the Pyrrolidine Moiety
| Drug Name | Therapeutic Area |
|---|---|
| Captopril | Antihypertensive |
| Anisomycin | Antibiotic |
| Asunaprevir | Antiviral (Hepatitis C) |
| Sulpiride | Antipsychotic |
| Gemifloxacin | Antibiotic |
This table highlights the prevalence and importance of the pyrrolidine ring in pharmaceuticals. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909873 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-53-9, 1187930-86-4 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry Applications of Pyrrolidine 3 Carbonitrile Hydrochloride and Its Bioactive Analogues
Role as a Key Intermediate in Pharmaceutical Agent Development
Pyrrolidine-3-carbonitrile (B51249) hydrochloride serves as a crucial and versatile intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its structural features allow it to be a key building block for more complex molecular architectures, particularly in the development of drugs targeting neurological disorders. chemimpex.com The stability and reactivity of this compound facilitate efficient chemical reactions, making it a preferred choice for chemists in drug development. chemimpex.com Its application extends to the synthesis of numerous biologically active compounds, positioning it as a pivotal component in the pharmaceutical industry. chemimpex.com For instance, the related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a widely used key intermediate for the synthesis of many Dipeptidyl Peptidase IV (DPP-IV) inhibitors. researchgate.net
Therapeutic Modalities and Pharmacological Potential of Pyrrolidine-3-carbonitrile Derivatives
Derivatives of the pyrrolidine (B122466) ring are integral to the development of a wide range of therapeutic agents. mdpi.com The pyrrolidine scaffold is a common feature in drugs targeting various conditions, from viral diseases to metabolic disorders. mdpi.comresearchgate.net The pharmacological significance of these nitrogen-containing heterocyclic compounds is well-documented, with applications spanning numerous areas of medicine. mdpi.com
Agents for Neurological Disorders
The pyrrolidine scaffold is a key structural element in many compounds developed for neurological and psychiatric conditions. Pyrrolidine-3-carbonitrile hydrochloride, in particular, is frequently utilized as a building block in the design of drugs aimed at treating these disorders. chemimpex.com For example, the antiepileptic drug Topiramate has been shown to increase brain concentrations of pyrrolidinone, a GABA metabolite, which may contribute to its therapeutic action. nih.gov
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling pathway is a major target for drugs treating conditions like anxiety and epilepsy. nih.govnih.gov GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. frontiersin.org Several synthetic approaches have been developed for N-alkylated derivatives of proline and pyrrolidine-2-acetic acid to create potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. nih.gov Research has shown that certain 4-hydroxypyrrolidine-2-acetic acid derivatives exhibit reasonable affinity for GAT-1, with IC50 values as low as 5.1 µM, suggesting that the pyrrolidine scaffold can be effectively tailored to modulate the GABAergic system. nih.gov
Antidiabetic Compound Development
Pyrrolidine derivatives have become a significant focus for researchers developing novel treatments for Diabetes Mellitus. mui.ac.irnih.gov These compounds can act through several mechanisms, including the inhibition of key enzymes involved in carbohydrate metabolism and glucose regulation. nih.gov
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. nih.gov Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net
The pyrrolidine-2-carbonitrile (B1309360) scaffold is a key pharmacophore in many potent DPP-4 inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the cyanopyrrolidine moiety effectively interacts with the active site of the DPP-4 enzyme. nih.gov For example, novel α-amino pyrrole-2-carbonitrile (B156044) analogs have shown excellent DPP-4 inhibitory activities, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 4 nM). nih.gov Similarly, β-homophenylalanine analogs containing pyrrolidin-2-yl methyl amides have been developed as highly potent DPP-4 inhibitors, with one compound showing an IC50 of 0.87 nM. nih.gov The inherent, though sometimes unstable, reactivity of cyanopyrrolidine-based inhibitors has driven further research into more stable and selective pyrrolidine-based compounds.
Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is another effective approach to controlling post-meal blood glucose levels in patients with type 2 diabetes. mui.ac.irnih.gov Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. mui.ac.irnih.govnih.gov
Studies have shown that various pyrrolidine-containing compounds can act as dual inhibitors of both α-amylase and α-glucosidase. acs.org For instance, a series of pyrrolidine-chalcone hybrids were tested, with several compounds demonstrating significant inhibitory activity. One particular compound, featuring a fluorine atom, exhibited an excellent dual inhibitory effect with an IC50 value of 14.61 µM against α-amylase and 25.38 µM against α-glucosidase. acs.org Other research on N-substituted-acetylpyrrolidine derivatives also revealed potent α-glucosidase inhibition, with IC50 values as low as 0.52 mM. mui.ac.irnih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 | acs.org |
| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Glucosidase | 25.38 ± 2.09 | acs.org |
| N-(benzyl)-2-acetylpyrrolidine (Compound 4a) | α-Glucosidase | 520 ± 20 | mui.ac.irnih.gov |
| N-(tosyl)-2-acetylpyrrolidine (Compound 4b) | α-Glucosidase | 1640 ± 80 | mui.ac.irnih.gov |
| N-(benzyl)-2-acetylpyrrolidine (Compound 4a) | α-Amylase | 2720 ± 90 | nih.gov |
| N-(tosyl)-2-acetylpyrrolidine (Compound 4b) | α-Amylase | 3210 ± 650 | nih.gov |
Anticancer Activity of Pyrrolidine-3-carbonitrile Derivatives
The pyrrolidine scaffold is a significant structural motif in a wide array of pharmacologically active compounds, demonstrating notable potential in the development of novel anticancer agents. bohrium.comnih.gov Synthetic pyrrolidine derivatives, featuring various chemical modifications, have exhibited promising anti-proliferative activities against several cancer cell lines. nih.gov The versatility of the pyrrolidine ring allows for diverse substitutions, leading to molecules capable of interacting with various biological targets implicated in cancer progression. bohrium.comnih.gov
Research has focused on creating hybrid molecules that incorporate the pyrrolidine structure with other pharmacologically active moieties. For instance, derivatives combining pyrrolidine with spirooxindole, thiazole, coumarin, and metal complexes have shown significant anticancer activity. bohrium.comnih.gov These modifications aim to enhance the efficacy and selectivity of the compounds, potentially reducing side effects. nih.gov
A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, N-ethylhydrazones, and various heterocyclic rings like pyrrole (B145914), pyrazole, oxadiazole, and triazole, were synthesized and evaluated for their anticancer properties. mdpi.comresearchgate.net The in vitro viability inhibitory effects of these compounds were tested against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net Notably, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively. researchgate.net This activity was found to be significantly higher than that of the established anticancer drug, cytarabine. researchgate.net
Furthermore, spiro[pyrrolidine-3,3′-oxindoles] have been designed as potential anti-breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes. nih.gov Certain derivatives from this class inhibited the growth of the human breast cancer cell line MCF-7 by inducing apoptotic cell death at low micromolar concentrations. nih.gov
The anticancer potential of pyrrolidine derivatives is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov The diverse substitution patterns on the pyrrolidine ring play a crucial role in determining the potency and selectivity of these compounds, making it a promising scaffold for the development of new anticancer therapies. bohrium.comnih.gov
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 1,3,4-oxadiazolethione derivative | A549 (human lung carcinoma) | Reduced cell viability to 28.0% | researchgate.net |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 4-aminotriazolethione derivative | A549 (human lung carcinoma) | Reduced cell viability to 29.6% | researchgate.net |
| Spiro[pyrrolidine-3,3′-oxindoles] | Derivatives with electron-donating or weak electron-withdrawing groups | MCF-7 (human breast cancer) | Induced apoptotic cell death at low micromolar concentrations | nih.gov |
Antimicrobial Properties of Pyrrolidine-3-carbonitrile Analogues
Pyrrolidine-3-carbonitrile and its analogues have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. ekb.egekb.eg These heterocyclic compounds have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg The antimicrobial potential of these derivatives is attributed to the versatile pyrrolidine core, which allows for various structural modifications to enhance their biological activity. ekb.eg
A study focused on the synthesis of novel pyrrolidine-3-carbonitrile derivatives from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) demonstrated significant antimicrobial efficacy. ekb.egekb.eg The synthesized compounds were evaluated against a panel of microorganisms and showed antibiotic activity comparable to a reference antibiotic compound. ekb.eg This highlights the potential of the pyrrolidine-3-carbonitrile scaffold in developing new antimicrobial agents.
The pyrrolidine ring is a key structural feature in many natural and synthetic compounds with diverse pharmacological activities, including antimicrobial effects. researchgate.net For instance, Anisomycin, a naturally occurring pyrrolidine alkaloid, acts as an antibiotic by inhibiting bacterial protein synthesis. frontiersin.org Furthermore, synthetic modifications of the pyrrolidine ring have led to the development of compounds with potent antibacterial and antifungal properties. nih.gov
One area of research has been the synthesis of sulfonylamino pyrrolidine derivatives, which have been evaluated for their antibacterial and antifungal activities. nih.gov One such compound, containing two nitrophenyl groups along with a pyran ring, exhibited strong activity against S. aureus, E. coli, and P. aeruginosa. nih.gov Another study on tetrazole-bearing pyrrolidine derivatives identified a compound with a methyl substitution as a particularly effective antifungal agent against Candida albicans. nih.gov
The incorporation of the pyrrolidine moiety into larger, more complex structures has also yielded promising results. Spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids have shown advanced antifungal activity against clinically isolated fungal strains. nih.gov Specifically, a compound with OCF3 and 2-Cl substitutions was found to be highly active against the C. albicans strain. nih.gov
These findings underscore the importance of the pyrrolidine-3-carbonitrile scaffold and its analogues as a valuable source for the discovery of new antimicrobial agents. The ability to modify the core structure allows for the fine-tuning of their biological activity and spectrum of action.
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Microorganism | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolidine-3-carbonitrile derivatives | Synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Gram-positive and Gram-negative bacteria, fungi | Comparable activity to reference antibiotic | ekb.eg |
| Sulfonylamino pyrrolidine derivatives | Compound with two nitrophenyl groups and a pyran ring | S. aureus, E. coli, P. aeruginosa | MIC values of 3.11 µg/mL, 6.58 µg/mL, and 5.82 µg/mL, respectively | nih.gov |
| Tetrazole-bearing pyrrolidine derivatives | -CH3 substituted compound | Candida albicans | Most effective antifungal agent in the series | nih.gov |
| Spirooxindole pyrrolidine-linked hybrids | Compound with OCF3 and 2-Cl substitutions | Candida albicans | MIC value of 4 μg/mL | nih.gov |
Exploration of Other Biological Activities Exhibited by Pyrrolidine-Based Compounds
Pyrrolidine-based compounds have demonstrated significant potential as both antiviral and antifungal agents. frontiersin.orgnih.gov The pyrrolidine ring is a core component of many natural and synthetic molecules that exhibit a broad range of biological activities. frontiersin.org
In terms of antiviral applications, pyrrolidine derivatives have been investigated as inhibitors of viral proteases, which are essential for viral replication. acs.org Novel pyrrolidines have been identified as main protease (MPro) inhibitors, showing potential for treating viral infections, including those caused by coronaviruses. acs.org The development of broad-spectrum antiviral compounds targeting viral proteases is an attractive strategy, and the pyrrolidine scaffold serves as a valuable starting point for designing such inhibitors. acs.org Furthermore, all antiviral drugs containing a pyrrolidine ring that are used for treating hepatitis C function as inhibitors of the hepatitis C virus enzyme serine protease NS3. nih.gov
Regarding antifungal properties, various pyrrolidine derivatives have shown efficacy against different fungal strains. nih.gov For instance, tetrazole-bearing pyrrolidine derivatives have been synthesized and tested as potential antifungal agents against Candida albicans. nih.gov Among these, a methyl-substituted compound was identified as the most effective. nih.gov Additionally, spirooxindole pyrrolidine-linked indole and imidazole heterocyclic hybrids have exhibited advanced antifungal activity. nih.gov A specific compound with OCF3 and 2-Cl substitutions was found to be particularly active against C. albicans. nih.gov Metal complexes of pyrrolidone thiosemicarbazone have also shown significant antifungal activities against selected types of fungi. researchgate.net
The versatility of the pyrrolidine scaffold allows for the synthesis of a wide range of derivatives with tailored biological activities, making it a promising area for the discovery of new antiviral and antifungal drugs. frontiersin.org
Pyrrolidine-based compounds have garnered significant attention for their potential anti-inflammatory and antioxidant properties. frontiersin.orgresearchgate.net The pyrrolidine ring is a key structural element in many bioactive molecules, and its derivatives have been explored for their ability to modulate inflammatory pathways and combat oxidative stress. researchgate.netresearchgate.net
In the context of anti-inflammatory activity, certain pyrrolidine derivatives have been shown to target cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net For example, newly synthesized pyrrolidine derivatives were evaluated for their effects on COX-1 and COX-2 enzymes through in-silico studies, with subsequent in vivo testing confirming their analgesic and anti-inflammatory effects in laboratory animals. researchgate.net Specifically, compounds designated as A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Regarding antioxidant effects, various pyrrolidine derivatives have demonstrated the ability to scavenge free radicals. researchgate.netresearchgate.net A study on pyrrolidin-2-one derivatives showed that many of the synthesized compounds were potent or moderate antioxidants, as determined by the DPPH free radical scavenging method. researchgate.net Similarly, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown encouraging antioxidant activities through their interaction with the stable free radical 2,2''-diphenyl-1-picrylhydrazyl. researchgate.net Furthermore, derivatives of 3-hydroxy-3-pyrroline-2-one have been synthesized and shown to have potential HO˙ radical scavenging activity. nih.gov
The dual anti-inflammatory and antioxidant activities of some pyrrolidine-based compounds make them attractive candidates for further investigation in the treatment of diseases with an inflammatory and oxidative stress component. researchgate.net
The pyrrolidine scaffold is a key structural feature in a variety of compounds with significant activity in the central nervous system, including as anticonvulsant and antiparkinsonian agents. nih.govresearchgate.net
In the field of epilepsy treatment, numerous pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govmdpi.com Levetiracetam, a well-known pyrrolidine anticonvulsant, is used in the treatment of epilepsy, and its mechanism of action is thought to involve the slowing of nerve transmission. drugs.com Research has focused on developing novel hybrid anticonvulsants based on the pyrrolidine-2,5-dione scaffold. nih.gov These hybrid molecules, which incorporate chemical features of clinically relevant antiepileptic drugs (AEDs) like ethosuximide (B1671622) and levetiracetam, have shown efficacy in animal models of epilepsy, including the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-Hertz (6 Hz) model. nih.gov These compounds have demonstrated a broader spectrum of protection and a better safety profile compared to existing AEDs. nih.gov The anticonvulsant action of these derivatives is often attributed to their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
With respect to Parkinson's disease, agents that act on the dopaminergic system are commonly used for treatment. youtube.com Pyrrolidine derivatives have been explored as potential antiparkinsonian agents. researchgate.net For instance, a series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed and evaluated as monoamine oxidase B (MAO-B) inhibitors. nih.gov One particular derivative, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14), was identified as a potent MAO-B inhibitor with significantly improved pharmacokinetic properties in animal models compared to existing drugs. nih.gov This highlights the potential of the benzofuran (B130515) moiety in enhancing the therapeutic profile of pyrrolidine-based MAO-B inhibitors for the treatment of Parkinson's disease. nih.gov
Structure-Activity Relationship (SAR) and Pharmacophore Mapping of Pyrrolidine-3-carbonitrile Compounds
The exploration of the structure-activity relationship (SAR) of pyrrolidine-3-carbonitrile and its derivatives is crucial for the rational design of more potent and selective therapeutic agents. bohrium.comresearchgate.net The pyrrolidine ring, being a versatile scaffold, allows for systematic modifications at various positions, which can significantly influence the biological activity of the resulting compounds. nih.govresearchgate.net
The non-planar, three-dimensional nature of the pyrrolidine ring, a result of "pseudorotation," provides an excellent platform for exploring the pharmacophore space. nih.gov This conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets. nih.gov The stereochemistry of the carbons within the pyrrolidine ring is a key determinant of biological activity, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins, leading to different pharmacological profiles. nih.gov
SAR studies on various classes of pyrrolidine derivatives have provided valuable insights. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the primary pharmacophore for GRP40 agonism. nih.gov In the context of anticancer agents, the nature of the substituent on the pyrrolidine ring has been shown to affect the activity and selectivity of the compounds. bohrium.com For example, in a series of spiro[pyrrolidine-3,3′-oxindoles], compounds with electron-donating or weak electron-withdrawing groups on the phenyl ring exhibited higher inhibition of MCF-7 breast cancer cell growth. nih.gov
Pharmacophore mapping is a powerful computational tool used to identify the essential structural features required for a molecule to exhibit a specific biological activity. nih.gov For a series of pyrrolopyrimidines and their congeners, a five-point pharmacophore model was developed, consisting of two hydrogen bond acceptors, one lipophilic/hydrophobic group, one positive ionic feature, and one aromatic ring. nih.gov This model yielded a statistically significant 3D-QSAR model, which can be used to predict the activity of new compounds. nih.gov By understanding the key pharmacophoric features of pyrrolidine-3-carbonitrile derivatives, medicinal chemists can design new molecules with improved potency and selectivity for their intended biological targets.
Influence of Stereochemistry on Pharmacological Profiles of Pyrrolidine-3-carbonitrile Derivatives
The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its pharmacological properties. In the realm of medicinal chemistry, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile scaffold in the design of numerous therapeutic agents. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring, often described as undergoing "pseudorotation," allows it to present its substituents in distinct spatial orientations, thereby influencing its interaction with biological targets. nih.govresearchgate.net This is particularly significant for pyrrolidine-3-carbonitrile derivatives, where the stereocenters on the pyrrolidine ring can lead to different enantiomers and diastereomers with potentially distinct biological activities.
The differential pharmacological profiles of stereoisomers arise from their varying abilities to bind to chiral biological macromolecules such as enzymes and receptors. nih.gov These interactions are highly specific, and even minor changes in the spatial orientation of a functional group can lead to significant differences in binding affinity and, consequently, biological response. For instance, in a series of pyrrolidine derivatives, the stereochemistry at various positions on the ring has been shown to be crucial for their activity as inhibitors of various enzymes or as receptor agonists or antagonists.
While specific comparative data for the enantiomers of this compound is not extensively detailed in publicly available literature, the principles of stereochemistry in drug design strongly suggest that the (R)- and (S)-enantiomers would exhibit different pharmacological profiles. The orientation of the cyano group at the 3-position, in conjunction with any substituents on the pyrrolidine nitrogen or other ring positions, will dictate the molecule's ability to fit into a specific binding pocket.
A pertinent example of stereochemical influence can be drawn from analogues. In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the stereochemistry of pyrrolidine-2-carbonitrile derivatives was found to be critical for their efficacy. nih.gov Although not a direct analogue of the 3-carbonitrile, this highlights the principle that the spatial arrangement of the carbonitrile group in relation to other parts of the molecule is a key factor in its biological activity.
Furthermore, in a study of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications of stereochemistry were shown to have varying effects on the inhibitory properties of the compounds. nih.gov This underscores the general principle that the stereochemical configuration of substituents on a pyrrolidine scaffold is a critical factor in determining the pharmacological outcome.
The following table illustrates a hypothetical comparison of the biological activity of different stereoisomers of a substituted pyrrolidine-3-carbonitrile derivative based on general principles of stereopharmacology.
| Stereoisomer | Target Binding Affinity (IC₅₀) | Pharmacological Effect |
| (3R, 4S)-isomer | Low (e.g., >10 µM) | Weak or inactive |
| (3S, 4R)-isomer | High (e.g., <100 nM) | Potent inhibition |
| (3R, 4R)-isomer | Moderate (e.g., 1-5 µM) | Moderate activity |
| (3S, 4S)-isomer | Very low (e.g., >50 µM) | Inactive |
This table is a hypothetical representation to illustrate the concept of stereochemical influence on pharmacological activity and is not based on specific experimental data for this compound.
Strategic Substitutions for Enhanced Target Selectivity in Pyrrolidine-3-carbonitrile Systems
Achieving target selectivity is a paramount goal in drug discovery, as it minimizes off-target effects and enhances the therapeutic index of a drug candidate. Strategic substitution on a lead scaffold, such as pyrrolidine-3-carbonitrile, is a fundamental approach in medicinal chemistry to improve its affinity and selectivity for a specific biological target. The systematic modification of a molecule's structure and the subsequent evaluation of these changes on its biological activity is known as establishing a structure-activity relationship (SAR). nih.govnih.gov
For the pyrrolidine-3-carbonitrile scaffold, strategic substitutions can be made at several positions, primarily on the pyrrolidine nitrogen (N-1) and the carbon atoms of the ring (C-2, C-4, and C-5). Each of these positions offers a vector for chemical modification that can influence the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for target recognition and binding. pharmablock.com
For instance, in the context of neuraminidase inhibitors, a series of pyrrolidine derivatives were synthesized and their SAR was studied. nih.gov It was found that different substituents on the pyrrolidine ring led to a range of inhibitory potencies. This principle can be extended to pyrrolidine-3-carbonitrile systems, where the introduction of various functional groups could enhance selectivity for a desired target.
A hypothetical SAR study for a series of N-substituted pyrrolidine-3-carbonitrile derivatives targeting a specific enzyme is presented in the table below. This illustrates how different substituents on the nitrogen atom can modulate the inhibitory activity.
| Compound | N-1 Substituent (R) | Target Enzyme Inhibition (IC₅₀) |
| 1 | -H | 10 µM |
| 2 | -CH₃ | 5 µM |
| 3 | -CH₂CH₃ | 8 µM |
| 4 | -CH₂Ph | 500 nM |
| 5 | -CH₂(4-F-Ph) | 200 nM |
| 6 | -C(O)Ph | > 50 µM |
This table is a hypothetical representation to illustrate the concept of strategic substitutions for enhanced target selectivity and is not based on specific experimental data for this compound.
Computational and Theoretical Investigations of Pyrrolidine 3 Carbonitrile Structures and Reactivity
Quantum Chemical Studies on Pyrrolidine-3-carbonitrile (B51249) Systems
Quantum chemical methods are instrumental in providing a detailed understanding of the electronic structure and geometry of molecules.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. A DFT analysis of pyrrolidine-3-carbonitrile hydrochloride would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity. The presence of the electron-withdrawing nitrile group (-CN) and the protonated amine in the hydrochloride form significantly influences this distribution. A DFT study could quantify the partial charges on each atom, providing a more nuanced view of the molecule's polarity.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: These are representative values and require specific calculations for confirmation.)
| Property | Predicted Value | Significance |
| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |
| Mulliken Atomic Charges | Positive charge on the ammonium (B1175870) group, negative charge on the nitrogen of the nitrile group and the chloride ion. | Highlights the electrophilic and nucleophilic centers within the molecule. |
| Optimized Bond Lengths (C-C, C-N, C≡N) | Standard single and triple bond lengths, with potential slight variations due to ring strain and substituent effects. | Provides a precise geometric description of the molecule. |
The pyrrolidine (B122466) ring is not planar and can adopt various conformations, often referred to as "puckering." Semiempirical and molecular mechanics methods are computationally less intensive than DFT and are well-suited for exploring the conformational landscape of flexible molecules like pyrrolidine derivatives.
These calculations can identify the different stable conformers of the pyrrolidine ring (e.g., envelope and twisted forms) and their relative energies. For pyrrolidine-3-carbonitrile, the position of the carbonitrile group (axial or equatorial) in different ring puckers would be a key focus. The hydrochloride form would further influence the conformational preference due to electrostatic interactions. A conformational analysis would provide a statistical distribution of the different shapes the molecule can adopt at a given temperature, which is vital for understanding its interactions with biological macromolecules. A study on N-substituted pyrrolidines has demonstrated the utility of these methods in analyzing the dynamic behavior of the pyrrolidine ring system.
Molecular Modeling and Simulation for Reaction Pathway Analysis
Understanding how a molecule is synthesized and how it reacts is fundamental to its application. Molecular modeling can map out the energetic landscape of chemical reactions.
The synthesis of pyrrolidine-3-carbonitrile likely involves the formation of the pyrrolidine ring and the introduction of the nitrile group. Computational modeling can be used to investigate the mechanisms of these reactions. By calculating the energies of reactants, products, and, crucially, the transition states and intermediates, a complete energy profile of the reaction pathway can be constructed.
For example, if the synthesis involves a nucleophilic substitution to introduce the nitrile group, calculations could determine the energy barrier for this step, providing insights into the reaction rate. Similarly, for ring-closing reactions, the feasibility of different cyclization pathways could be assessed. While a specific study on pyrrolidine-3-carbonitrile is not available, research on the synthesis of related pyrrolidinedione derivatives has shown that quantum chemical studies can effectively model Michael additions and subsequent cyclizations to form the pyrrolidine ring.
The reactivity of a molecule is governed by its electronic structure. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are two powerful tools to visualize and quantify this.
An MEP map would illustrate the electrostatic potential on the surface of this compound. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom of the nitrile group. Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, for instance, the hydrogen atoms of the ammonium group. Studies on similar molecules like pyridine-3-carbonitrile (B1148548) derivatives have shown that MEP analysis can effectively identify reactive sites.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and distribution of these orbitals are key to understanding chemical reactivity. For this compound, the HOMO would likely be localized on the chloride ion or the nitrile group, while the LUMO would be centered on the pyrrolidine ring, particularly near the electron-withdrawing nitrile group. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Predicted Reactivity Insights from MEP and FMO Analysis
| Analysis | Predicted Finding | Implication for Reactivity |
| MEP | Negative potential around the nitrile nitrogen; Positive potential around the ammonium hydrogens. | Nitrile nitrogen is a site for electrophilic interaction; Ammonium group can act as a hydrogen bond donor. |
| FMO | A significant HOMO-LUMO gap. | Suggests good chemical stability. |
In Silico Drug Design and Molecular Docking Studies with Pyrrolidine-3-carbonitrile Ligands
The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making its derivatives, including pyrrolidine-3-carbonitrile, attractive for drug discovery. ekb.eg In silico methods like molecular docking are essential in this field.
Molecular docking simulations can predict how a ligand, in this case, a molecule based on the pyrrolidine-3-carbonitrile scaffold, might bind to the active site of a target protein. These simulations provide information on the preferred binding orientation and the strength of the interaction, often expressed as a docking score. The interactions can be further analyzed to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
Numerous studies have demonstrated the utility of molecular docking for various pyrrolidine derivatives as inhibitors of enzymes such as proteases and kinases. nih.gov The pyrrolidine-3-carbonitrile moiety can serve as a versatile building block, with the nitrile group potentially acting as a hydrogen bond acceptor or participating in other interactions within a protein's active site. The pyrrolidine ring itself provides a rigid scaffold that can be functionalized to optimize binding affinity and selectivity.
Broader Research Applications Beyond Medicinal Chemistry for Pyrrolidine 3 Carbonitrile
Contribution to Agrochemical Research and Development
The pyrrolidine (B122466) ring is a key structural motif in a variety of biologically active compounds, and Pyrrolidine-3-carbonitrile (B51249) hydrochloride serves as a valuable precursor in the synthesis of novel agrochemicals. chemimpex.com Its structural features allow for the development of compounds with potential pesticidal and herbicidal activities. chemimpex.com Research in this area focuses on creating more effective and environmentally benign solutions for crop protection.
The investigation into pyrrolidine derivatives for agrochemical applications is driven by the need for new modes of action to combat resistance in pests and weeds. The synthesis of novel Pyrrolidine-3-carbonitrile derivatives has yielded compounds with significant antimicrobial properties. For instance, studies on newly synthesized derivatives have demonstrated their efficacy against various pathogens, indicating their potential as active ingredients in fungicides or bactericides. ekb.egekb.eg
One study evaluated the antimicrobial activity of a series of novel Pyrrolidine-3-carbonitrile derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results, as summarized in the table below, showed that some of these compounds exhibited comparable activity to reference antibiotics, highlighting the potential of the pyrrolidine-3-carbonitrile scaffold in developing new agrochemical agents. ekb.eg
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Pyrrolidine-3-carbonitrile Derivative | Gram-positive bacteria (e.g., Staphylococcus aureus) | High | ekb.eg |
| Pyrrolidine-3-carbonitrile Derivative | Gram-negative bacteria (e.g., Escherichia coli) | Moderate to High | ekb.eg |
| Pyrrolidine-3-carbonitrile Derivative | Fungi | Moderate | ekb.eg |
The versatility of the pyrrolidine-3-carbonitrile structure allows for the introduction of various functional groups, enabling the fine-tuning of biological activity and specificity. This adaptability is crucial for designing next-generation agrochemicals with improved safety profiles and reduced environmental impact. chemimpex.com
Exploration in Materials Science, Including Polymers and Coatings
In the field of materials science, Pyrrolidine-3-carbonitrile hydrochloride is explored for its potential in creating novel polymers and coatings with enhanced properties. chemimpex.com The unique chemical structure of the pyrrolidine ring can impart desirable characteristics to materials, such as improved thermal stability, altered solubility, and specific catalytic activities.
The nitrile group and the secondary amine in the pyrrolidine ring offer reactive sites for polymerization and modification of material surfaces. Researchers are investigating the incorporation of pyrrolidine-based monomers into polymer backbones to develop functional materials. These materials could find applications in various areas, from specialty coatings to advanced composites. chemscene.com
The development of pyrrolidine-based polymers is an active area of research. For example, porous organic polymers (POPs) incorporating pyrrolidine moieties have been synthesized and shown to be effective heterogeneous organocatalysts. While not directly using this compound, this research demonstrates the utility of the pyrrolidine scaffold in creating functional materials.
| Material Type | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Pyrrolidine-based Polymers | Enhanced thermal stability | High-performance plastics | chemimpex.com |
| Functional Coatings | Modified surface properties | Anti-fouling surfaces | chemimpex.com |
| Porous Organic Polymers | Catalytic activity | Heterogeneous catalysis |
The ability to tailor the properties of polymers and coatings by incorporating specific chemical building blocks like this compound is a key driver of innovation in materials science. Further research in this area is expected to lead to the development of advanced materials with a wide range of applications.
Utility in Biochemical Pathway and Enzyme Interaction Studies
This compound and its derivatives are valuable tools in biochemical research, particularly in the study of enzyme interactions and metabolic pathways. chemimpex.com The rigid, five-membered ring structure of pyrrolidine can mimic the conformation of natural substrates or transition states of enzymatic reactions, making it an excellent scaffold for designing enzyme inhibitors. nih.gov
The study of enzyme kinetics and inhibition is fundamental to understanding biological processes and for the development of new therapeutic agents. Pyrrolidine-based compounds have been instrumental in elucidating the mechanisms of various enzymes. For example, derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and enoyl acyl carrier protein reductase (InhA). nih.gov
Research on pyrrolidine carboxamides as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, has provided insights into the development of new anti-tuberculosis drugs. nih.gov These studies often involve the synthesis of a library of compounds derived from a common scaffold, such as a pyrrolidine ring, to explore the structure-activity relationship (SAR) and identify potent and selective inhibitors.
| Enzyme Target | Role of Pyrrolidine Scaffold | Research Outcome | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Core structure for inhibitor design | Development of anti-diabetic agents | nih.gov |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Scaffold for novel inhibitors | Identification of potential anti-tuberculosis compounds | nih.gov |
| Various Proteases | Mimic of peptide backbone | Elucidation of enzyme mechanisms | chemimpex.com |
The use of this compound as a starting material allows for the systematic modification of the pyrrolidine core, enabling researchers to probe the active sites of enzymes and understand the molecular basis of their function. This knowledge is crucial for the rational design of new drugs and biochemical probes. chemimpex.comnih.gov
Emerging Trends and Future Research Trajectories for Pyrrolidine 3 Carbonitrile Hydrochloride
Development of Novel and Highly Functionalized Pyrrolidine-3-carbonitrile (B51249) Scaffolds
The functionalization of the pyrrolidine-3-carbonitrile scaffold is a burgeoning area of research, aimed at creating derivatives with enhanced potency, selectivity, and novel mechanisms of action. ekb.egunibo.it The pyrrolidine (B122466) ring's non-planar structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. nih.gov
Recent research has demonstrated the synthesis of novel pyrrolidine-3-carbonitrile derivatives with significant antimicrobial properties. ekb.egekb.eg For instance, a series of new derivatives were synthesized by reacting 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) with various organophosphorus reagents, yielding compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg Some of these synthesized compounds exhibited bioactivity comparable to reference antibiotics, highlighting the potential of this scaffold in developing new anti-infective agents. ekb.eg
Furthermore, the versatility of the pyrrolidine scaffold is evident in its application in creating compounds with anticancer activity. nih.gov The ability to introduce diverse functional groups onto the pyrrolidine ring allows for the modulation of activity against various cancer cell lines. nih.gov The development of spiro-pyrrolidine derivatives, for example, has shown promise in this area. nih.gov
The exploration of highly substituted pyrrolidine rings is a key trend. The stereochemistry of these substitutions plays a crucial role in biological activity, as different stereoisomers can exhibit varied binding affinities and efficacies. nih.gov Future research will likely focus on creating libraries of diverse pyrrolidine-3-carbonitrile derivatives with a wide range of functionalizations to screen for various biological activities.
Advanced Methodologies for Scalable and Sustainable Synthesis of Pyrrolidine-3-carbonitrile
The growing demand for pyrrolidine-3-carbonitrile and its derivatives in the pharmaceutical industry necessitates the development of scalable and sustainable synthetic methods. ontosight.ai Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step processes, which are not ideal for large-scale production and have a significant environmental impact. researchgate.net
In recent years, there has been a significant shift towards "green chemistry" approaches for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net These methods prioritize the use of environmentally benign solvents, such as water and bio-based solvents, and aim to reduce waste and energy consumption. mdpi.com For the synthesis of pyrrolidine derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net
Domino reactions, which involve a cascade of transformations in a single pot, represent another efficient and sustainable strategy for constructing complex pyrrolidine scaffolds. rsc.org A notable example is the three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids in an ethanol-water mixture at room temperature, which yields novel polycyclic pyrrolidine-fused spirooxindoles without the need for a catalyst or column chromatography. rsc.org
Future research in this area will likely focus on the development of catalytic and biocatalytic methods for the synthesis of pyrrolidine-3-carbonitrile. ontosight.ai The use of enzymes as catalysts, for instance, could offer high stereoselectivity and milder reaction conditions, further enhancing the sustainability of the synthetic process. ontosight.ai
Deepening Mechanistic Understanding of Biological Interactions and Target Engagement for Pyrrolidine-3-carbonitrile Derivatives
A fundamental understanding of how pyrrolidine-3-carbonitrile derivatives interact with their biological targets is crucial for the rational design of more effective therapeutic agents. researchgate.net The pyrrolidine scaffold's ability to present functional groups in a well-defined three-dimensional arrangement allows for specific and high-affinity binding to protein targets. nih.gov
Pyrrolidine derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antihypertensive effects, by modulating various biological targets. ekb.eg For example, certain pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes. researchgate.net
The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers can have distinct binding modes and potencies, as the spatial orientation of substituents dictates the interaction with the chiral environment of the target protein. nih.gov Structure-activity relationship (SAR) studies are therefore essential to elucidate the key structural features required for optimal target engagement and biological effect. nih.gov
Future research will increasingly utilize advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to gain detailed insights into the binding modes of pyrrolidine-3-carbonitrile derivatives with their target proteins. This will enable a more precise understanding of the molecular determinants of activity and facilitate the design of next-generation inhibitors with improved potency and selectivity.
Translational Research from Laboratory Synthesis to Applied Therapeutic Innovation
The ultimate goal of synthesizing and studying novel pyrrolidine-3-carbonitrile derivatives is their translation into effective therapeutic agents. chemimpex.com Pyrrolidine-3-carbonitrile hydrochloride serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com
One notable application is in the development of drugs targeting neurological disorders. chemimpex.com For instance, it is used in the design of pyridine (B92270) derivatives that exhibit dual antagonism of neurokinin-1 (NK1) receptors and inhibition of the serotonin (B10506) transporter (SERT), a promising approach for the treatment of depression. chemicalbook.com
The pyrrolidine scaffold is also a common feature in many FDA-approved drugs for a wide range of conditions, including viral infections, cancer, and cardiovascular diseases. nih.govfrontiersin.org For example, pyrrolidine derivatives are integral components of several antiviral drugs used to treat hepatitis C. mdpi.com The synthesis of these drugs often relies on the functionalization of a pre-existing pyrrolidine ring, underscoring the importance of having efficient access to key building blocks like pyrrolidine-3-carbonitrile. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Pyrrolidine-3-carbonitrile hydrochloride?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A representative protocol involves reacting (3S)-pyrrolidine-3-carbonitrile hydrochloride with N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide (DMSO) at 80°C under inert atmosphere for 2 hours, followed by aqueous workup and filtration . Alternative methods employ ethyl acetate (EtOAc) extraction, brine washing, and purification via preparative thin-layer chromatography (TLC) . Critical parameters include temperature control, solvent selection, and inert conditions to prevent decomposition.
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store in tightly sealed containers at 2–8°C in a dry environment to avoid moisture absorption and oxidative degradation. Exposure to air or humidity can lead to hydrolysis of the nitrile group or hydrochloride dissociation . Use desiccants and monitor storage conditions regularly.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
- Structural Confirmation: ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy for backbone verification, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy to identify the nitrile stretch (~2240 cm⁻¹) .
- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperatures.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer:
- Parameter Tuning: Optimize reaction time (e.g., extending from 2 to 4 hours at 80°C) and stoichiometric ratios of reagents. Monitor side reactions via TLC or LC-MS .
- Solvent Selection: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Avoid protic solvents that may hydrolyze the nitrile group.
- Catalyst Screening: Evaluate bases like DBU or K₂CO₃ to improve reaction efficiency.
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer:
- Cross-Validation: Replicate experiments under standardized conditions (e.g., humidity-controlled environments) using multiple analytical techniques (e.g., Karl Fischer titration for moisture content, DSC for melting points) .
- Data Reconciliation: Compare results with primary literature and prioritize studies providing detailed protocols. Use statistical tools (e.g., ANOVA) to assess variability and identify outliers .
Q. What experimental design considerations are critical for reproducibility in studies involving this compound?
- Methodological Answer:
- Documentation: Record batch-specific details (e.g., solvent purity, equipment calibration) and environmental factors (e.g., humidity, temperature) .
- Control Experiments: Include positive/negative controls (e.g., known nitrile stability tests) and triplicate runs to assess reproducibility.
- Error Analysis: Apply error propagation models and report confidence intervals for quantitative data. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
